2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-9-2-3-1-4(8)10-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVVMLWLOQVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is the tyrosine kinase enzyme, specifically the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound acts as an inhibitor of the tyrosine kinase enzyme. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the phosphorylation process. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects several biochemical pathways. The most significant of these is the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA. Inhibition of STAT6 disrupts this pathway, leading to downstream effects such as altered gene expression.
Pharmacokinetics
The compound’s molecular weight (15357 g/mol) and its predicted density (15 g/cm3) suggest that it may have favorable bioavailability.
Result of Action
The inhibition of tyrosine kinase by this compound can lead to a variety of molecular and cellular effects. For example, in cancer cells, this inhibition can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a decrease in cell proliferation. At the gene expression level, certain genes such as P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis. Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants.
Biological Activity
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a fused pyrrole and pyrimidine structure, this compound exhibits significant potential as an inhibitor of various protein kinases, making it a candidate for therapeutic applications in cancer and other diseases.
- Molecular Formula : C₆H₃ClIN₃
- Molecular Weight : 153.57 g/mol
- Structure : The compound features a chlorine atom at the second position and an iodine atom at the sixth position of the pyrrolo[2,3-d]pyrimidine framework, which influences its reactivity and biological properties .
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro studies have shown significant inhibitory effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| Compound A | MCF7 | 1.7 |
| Compound B | MCF7 | 5.7 |
| Compound C | MCF7 | 3.4 |
| Doxorubicin (control) | MCF7 | 26.1 |
These results suggest that certain derivatives are more potent than doxorubicin, a standard chemotherapy drug .
The mechanism underlying the anticancer effects involves the inhibition of receptor tyrosine kinases such as RET and Janus Kinase 3 (JAK3). The compound's ability to form hydrogen bonds with key residues in the active site enhances its inhibitory potency. Molecular docking studies reveal that this compound fits well into the binding pocket of RET, indicating its potential for targeting drug-resistant mutations and RET fusion-driven cancers .
Antibacterial Activity
Some derivatives of this compound have also demonstrated potent antibacterial activity against strains such as Streptococcus pneumoniae and Bacillus cereus. For instance, compounds labeled as 6f and 6d showed significant efficacy against these pathogens, suggesting a broader application in antimicrobial therapy .
Study on HepG2 Cells
A study investigating the effects of a specific derivative (Compound 5k) on HepG2 liver cancer cells indicated its ability to induce cell cycle arrest and apoptosis. Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining revealed that treatment with Compound 5k resulted in a significant increase in apoptotic cells compared to controls, supporting its potential as an anticancer agent .
Pharmacokinetic Profiling
In vivo studies have assessed the pharmacokinetic properties of various pyrrolo[2,3-d]pyrimidine derivatives. These studies indicate favorable absorption and metabolic stability, positioning these compounds as viable candidates for further development in clinical settings .
Scientific Research Applications
Pharmaceutical Applications
1.1 Kinase Inhibitors
One of the primary applications of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, including cell growth and division. Inhibiting specific kinases can lead to effective treatments for various diseases, especially cancers. This compound serves as a scaffold for designing selective inhibitors targeting specific kinases such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus Kinase 3 (JAK3) .
1.2 Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer activity. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways associated with tumor growth . The structural modifications can enhance their potency and selectivity against cancer cell lines.
1.3 Anti-inflammatory and Immunosuppressive Properties
The compound has also been explored for its anti-inflammatory effects and potential use in treating autoimmune disorders. Its derivatives have shown efficacy in conditions such as rheumatoid arthritis, lupus, and multiple sclerosis by inhibiting pathways that lead to inflammation . This makes it a candidate for developing immunosuppressive therapies.
Synthesis and Structure-Activity Relationship
2.1 Synthetic Pathways
The synthesis of this compound typically involves several chemical reactions that introduce the iodine atom and other functional groups essential for its biological activity. For instance, nucleophilic substitution reactions are commonly used to modify the pyrrolo[2,3-d]pyrimidine core .
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of iodine via nucleophilic attack on a precursor compound. |
| 2 | Suzuki Coupling | Coupling with boronic acids to form complex derivatives. |
| 3 | Hydrolysis | Conversion of intermediates into active pharmaceutical ingredients. |
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency against specific targets. For example, modifications at the N-7 position have been linked to enhanced selectivity towards certain kinases .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound derivatives:
Case Study 1: CSF1R Inhibition
A series of pyrrolo[2,3-d]pyrimidines were synthesized that showed subnanomolar inhibition of CSF1R with excellent selectivity towards other kinases in the PDGFR family . This highlights the potential for developing targeted therapies for diseases involving macrophage activity.
Case Study 2: Anticancer Activity
Research demonstrated that certain derivatives exhibited significant growth inhibition in cancer cell lines with low nanomolar IC50 values . This suggests that these compounds could be developed into effective anticancer drugs.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Physicochemical Properties
- Melting Points : Iodo derivatives generally have lower m.p. (e.g., 65–66°C for intermediates ) compared to dichloro analogs (>190°C) due to disrupted crystallinity .
- Solubility : Cyclopentyl or furylmethyl groups at position 7 (e.g., CAS 1255779-28-2) improve lipid solubility, enhancing membrane permeability .
Key Research Findings
- Synthetic Efficiency : Cu-catalyzed methods achieve >85% yields for 2-chloro-6-carboxamide derivatives, outperforming traditional routes .
- Structure-Activity Relationship (SAR) :
- Stability Challenges : Iodo compounds may require inert storage conditions to prevent decomposition, unlike stable chloro analogs .
Preparation Methods
Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
A key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , is synthesized by reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in an aromatic solvent such as toluene. The reaction proceeds through controlled temperature stages:
| Step | Temperature (°C) | Reagents & Equivalents | Notes |
|---|---|---|---|
| a) Initial reaction | 0 to 50 (preferably 25) | Phosphorus oxychloride (2.0 to 3.0 eq) | Formation of first solution |
| b) Temperature increase | 40 to 100 (preferably 75) | - | Preparation for base addition |
| c) Base addition | 75 (approx.) | Diisopropylethylamine (1.1 to 2.0 eq) | Controls exotherm |
| d) Heating | 75 to 125 (preferably 105) for 16 h | - | Completion of chlorination |
After reaction, the mixture is cooled and worked up by addition to water and extraction with ethyl acetate. The product is isolated by filtration and drying, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in yields up to 87%.
Selective Dechlorination and Protection
To obtain 2-chloro-7H-pyrrolo[2,3-d]pyrimidine as an intermediate, selective dechlorination of the 4-chloro group is performed. This is achieved via hydrogenation under atmospheric pressure in the presence of protecting groups such as di-tert-butyl dicarbonate (Boc protection). The process includes:
- Reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with Boc anhydride under alkaline conditions catalyzed by 4-dimethylaminopyridine (DMAP).
- Atmospheric hydrogenation to selectively remove the 4-chloro substituent.
- Deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
This method offers mild reaction conditions, high per-step yields (~90%), and an overall yield of approximately 63%, suitable for industrial-scale production.
Iodination at the 6-Position
Iodination of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine or related intermediates to introduce iodine at the 6-position is commonly performed using N-iodosuccinimide (NIS) in a polar aprotic solvent such as dimethylformamide (DMF). The typical procedure is:
- Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF.
- Add NIS at 0°C.
- Stir the reaction mixture overnight at room temperature.
- Quench with saturated sodium thiosulfate solution.
- Filter, wash, and dry to obtain 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
This method yields the iodinated product efficiently and is widely used in pharmaceutical intermediate synthesis.
Representative Synthesis Route Summary
| Step | Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | Phosphorus oxychloride, diisopropylethylamine, toluene | 0–125°C, 16 h | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 87% |
| 2 | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Di-tert-butyl dicarbonate, DMAP, triethylamine | Alkaline, RT | Boc-protected intermediate | 90% |
| 3 | Boc-protected intermediate | Hydrogenation (H2), atmospheric pressure | RT | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | - |
| 4 | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | N-iodosuccinimide (NIS), DMF | 0°C to RT, overnight | This compound | Moderate to high |
Detailed Research Findings and Notes
- The chlorination step using phosphorus oxychloride is highly dependent on temperature control and the molar equivalents of reagents to avoid over-chlorination or decomposition.
- The selective dechlorination and protection strategy enable the isolation of 2-chloro substituted intermediates with high purity and yield, suitable for further functionalization.
- Iodination with NIS is a mild and efficient method to introduce iodine at the 6-position without affecting the 2-chloro substituent, facilitating subsequent coupling reactions in medicinal chemistry.
- The overall synthetic approach is scalable and amenable to industrial production due to mild reaction conditions, straightforward workup, and good yields.
Q & A
Q. What are the common synthetic routes for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenation and cyclization. A key approach includes:
- Step 1: Preparation of a pyrimidine precursor via coupling reactions (e.g., ethyl 2-cyanoacetate with halogenated intermediates) .
- Step 2: Cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core .
- Step 3: Iodination at the 6-position using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst (e.g., copper iodide) .
- Step 4: Purification via recrystallization (methanol/water) or column chromatography.
Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | NIS, CuI, DMSO, 100°C | 60–75 | |
| Cyclization | HCl, isopropanol, reflux | 27–86 |
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR: To confirm substitution patterns (e.g., δ ~11.7 ppm for NH protons in DMSO-d6) .
- HRMS (APCI): For molecular ion verification (e.g., m/z 349.90 [M+H]+) .
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
- X-ray Crystallography: Resolves 3D structure and halogen positioning .
Q. What are the key chemical properties influencing reactivity?
Methodological Answer:
- Electrophilic Substitution: The 6-iodo and 2-chloro groups act as leaving sites, enabling Suzuki or Ullmann couplings .
- Solubility: Limited solubility in water; prefers DMSO or DMF for reactions .
- Stability: Light-sensitive; storage in dark, dry conditions at 4°C is recommended .
Advanced Research Questions
Q. How does the substitution pattern affect kinase inhibition selectivity?
Methodological Answer:
- Structural Basis: The 6-iodo group enhances steric bulk, increasing selectivity for kinases like VEGFR2 over EGFR. Comparative studies show a 10-fold selectivity shift when replacing iodine with smaller halogens .
- Methodology:
- Kinase Assays: Use recombinant kinases (EGFR, VEGFR2) with ATP-competitive ELISA .
- Docking Simulations: Molecular modeling (e.g., AutoDock) predicts binding affinity differences due to halogen size .
Table 2: Kinase Inhibition Profiles
| Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| VEGFR2 | 12 ± 1.5 | |
| EGFR | 120 ± 15 |
Q. What strategies optimize yield in copper-catalyzed coupling reactions for pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
Q. How to resolve contradictions in reported inhibitory activities against different kinases?
Methodological Answer:
- Assay Variability: Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) can alter IC₅₀ values. Standardize assays using the ADP-Glo™ Kinase Assay .
- Structural Analogues: Compare 2-chloro-6-iodo derivatives with 4-chloro-5-ethyl variants (e.g., 4-chloro-5-ethyl shows higher CDK2 affinity due to ethyl hydrophobicity) .
- Data Normalization: Use Z-factor analysis to validate high-throughput screening results .
Q. What are the challenges in achieving regioselective halogenation during synthesis?
Methodological Answer:
- Directing Groups: Use transient protecting groups (e.g., Boc) to guide iodination to the 6-position .
- Solvent Effects: Polar aprotic solvents (DMF) favor iodine insertion over competing chlorination .
- Monitoring: TLC (Rf = 0.48 in CHCl₃/MeOH 10:1) tracks reaction progress .
Data Contradiction Analysis
Example: Conflicting reports on VEGFR2 vs. EGFR selectivity may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
